3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a methoxyethyl group at the 3-position, methyl groups at positions 1, 6, and 7, and a phenyl substituent at position 6. The methoxyethyl group may enhance solubility or modulate receptor interactions compared to other alkyl or aryl substituents in similar compounds.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-6-5-7-9-14)21(3)19(26)22(17(15)25)10-11-27-4/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBRZMXPZYNXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound through the condensation of a substituted phenylhydrazine with an aldehyde, followed by cyclization with a suitable reagent to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Anticancer Activity
- CB11 exhibits PPARγ-dependent anticancer effects, with EC50 values in the low micromolar range (1–5 µM) against NSCLC cells.
Antidepressant and Serotonergic Activity
- AZ-853 and AZ-861 demonstrate divergent functional profiles due to fluorophenyl vs. trifluoromethylphenyl substitutions. AZ-861 shows stronger 5-HT1A agonism (EC50 = 0.2 nM vs. 0.6 nM for AZ-853) but inferior brain penetration, whereas AZ-853’s 2-fluoro substitution correlates with superior in vivo efficacy .
- Compound 3i’s extended pentyl chain and 2-fluorophenyl group yield high 5-HT1A affinity (Ki = 0.6 nM) and notable antidepressant effects at 2.5 mg/kg .
Key Research Findings and Implications
Substituent-Driven Selectivity : Fluorine or trifluoromethyl groups at the phenyl ring enhance 5-HT1A receptor affinity, while alkyl chain length (butyl vs. pentyl) modulates brain penetration and duration of action .
Dual-Target Potential: Hybrid derivatives (e.g., Compound 5) combining serotonergic and PDE4B inhibition represent a novel strategy for multifactorial antidepressant design .
Safety Trade-offs: While newer imidazopurines lack anticholinergic effects common to TCAs, their adrenolytic or metabolic side effects necessitate targeted structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
